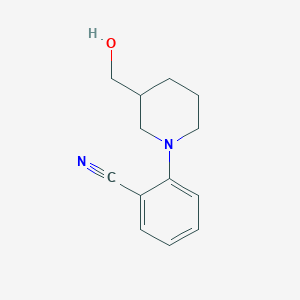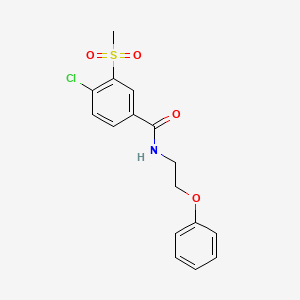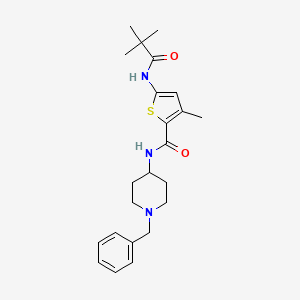
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic compound that belongs to the class of naphthyridines.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, the compound has been shown to inhibit the activity of tubulin, a protein that is involved in the formation of the mitotic spindle during cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone in lab experiments include its potent antitumor, antibacterial, and antifungal activity, making it a promising candidate for the development of drugs in these fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
The future directions of research on 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone include the development of more potent derivatives of the compound with improved selectivity and efficacy. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential applications in other fields such as agriculture and veterinary medicine. Finally, the development of new synthesis methods for the compound may also be of interest to researchers.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone involves the reaction between 4-fluorobenzaldehyde and 3,4-dihydro-2H-1,5-naphthyridin-1-amine in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of the compound with high purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone has been extensively studied for its potential applications in various fields. The compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. Additionally, the compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-naphthyridin-1-yl-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)15(19)18-10-2-3-13-14(18)4-1-9-17-13/h1,4-9H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMMBJQSPVDECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)


![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)

![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)

![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)